

Application Notes and Protocols for PD 120697

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Compound of Interest

Compound Name: PD 120697

Cat. No.: B1678598

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Introduction

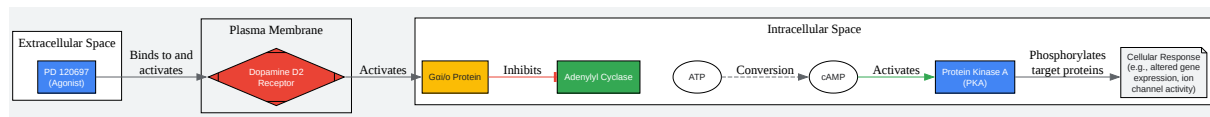
PD 120697 is an orally active and potent dopamine D2 receptor agonist. Due to its high potency and specific pharmacological activity, it is a valuable tool for in vitro and in vivo studies of the dopaminergic system. This document provides detailed application notes and safety protocols for the handling and use of **PD 120697** in a research setting. As a potent neuroactive compound, it is imperative that all safety precautions are strictly followed to minimize the risk of exposure.

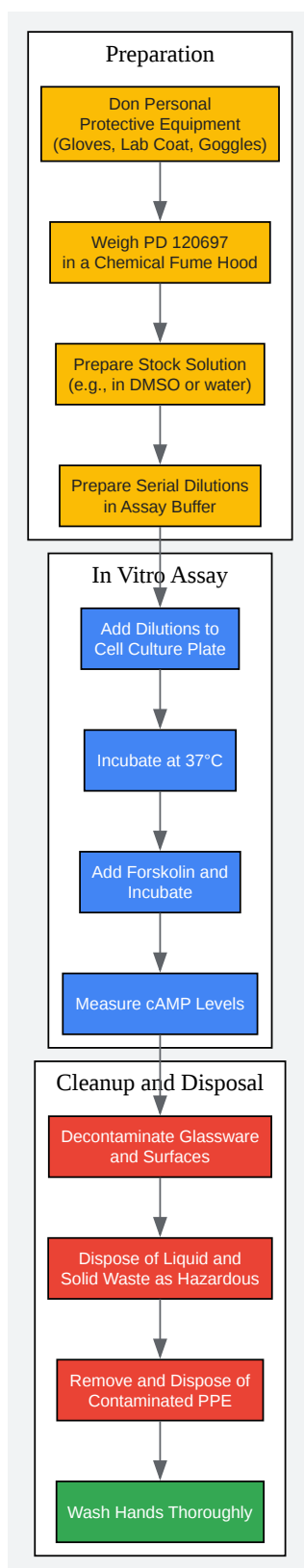
Chemical Properties

Property	Value	Reference
IUPAC Name	4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine	N/A
Molecular Formula	C12H19N3S	N/A
Molecular Weight	237.36 g/mol	N/A
Solubility	Soluble in water.[1]	Pramipexole as analog
Stability	Stable under recommended storage conditions.[1]	Pramipexole as analog
Storage	Keep container tightly closed in a dry and well-ventilated place. To maintain product quality, keep refrigerated.[1]	Pramipexole as analog

Mechanism of Action

PD 120697 is a selective agonist for the dopamine D2 receptor. Dopamine receptors are G protein-coupled receptors (GPCRs) that are prominent in the vertebrate central nervous system. The D2-like receptors (D2, D3, and D4) are coupled to G*ai/o* proteins. Activation of the D2 receptor by an agonist like **PD 120697** initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.





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References

- 1. fishersci.com [fishersci.com]
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